Pyrazolo[1,5-a]pyridine-2-acetic acid
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Overview
Description
Pyrazolo[1,5-a]pyridine-2-acetic acid is a heterocyclic compound that features a fused ring system combining a pyrazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridine-2-acetic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pps improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through these EDGs, leading to changes in the targets’ optical properties.
Biochemical Pathways
Pps have been used as tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials , suggesting that they may interact with various biochemical pathways.
Result of Action
Pps bearing simple aryl groups allow good solid-state emission intensities . This suggests that the compound may have significant effects on the optical properties of the cells it interacts with.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of PPs under exposure to extreme pH has been studied . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-2-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another fused ring system with different ring fusion positions.
Uniqueness: Pyrazolo[1,5-a]pyridine-2-acetic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSLGXZIFPDADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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